molecular formula C35H70O4 B14508675 Octyl 2,3-bis(dodecyloxy)propanoate CAS No. 64713-48-0

Octyl 2,3-bis(dodecyloxy)propanoate

Cat. No.: B14508675
CAS No.: 64713-48-0
M. Wt: 554.9 g/mol
InChI Key: KCKFQGFLPAEJOI-UHFFFAOYSA-N
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Description

Octyl 2,3-bis(dodecyloxy)propanoate is an ester compound characterized by its unique structure, which includes an octyl group and two dodecyloxy groups attached to a propanoate backbone. Esters like this one are known for their pleasant odors and are often used in various industrial applications, including as flavoring agents and in perfumes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2,3-bis(dodecyloxy)propanoate typically involves esterification reactions. One common method is the reaction of octanol with 2,3-bis(dodecyloxy)propanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities .

Mechanism of Action

The mechanism of action of Octyl 2,3-bis(dodecyloxy)propanoate involves its interaction with biological membranes. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . The molecular targets and pathways involved include interactions with membrane proteins and lipids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 2,3-bis(dodecyloxy)propanoate is unique due to its long alkyl chains, which confer distinct physical and chemical properties. These long chains enhance its hydrophobicity and make it particularly useful in applications requiring water-resistant properties .

Properties

CAS No.

64713-48-0

Molecular Formula

C35H70O4

Molecular Weight

554.9 g/mol

IUPAC Name

octyl 2,3-didodecoxypropanoate

InChI

InChI=1S/C35H70O4/c1-4-7-10-13-16-18-20-22-24-27-30-37-33-34(35(36)39-32-29-25-15-12-9-6-3)38-31-28-26-23-21-19-17-14-11-8-5-2/h34H,4-33H2,1-3H3

InChI Key

KCKFQGFLPAEJOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(C(=O)OCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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